molecular formula C19H15ClFN5S B2425491 1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251593-70-0

1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2425491
CAS RN: 1251593-70-0
M. Wt: 399.87
InChI Key: DZJMOIDXGNIWTR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H15ClFN5S and its molecular weight is 399.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methodologies for synthesizing structurally related compounds, emphasizing the importance of crystal structure determination for understanding molecular conformation and interactions. For example, compounds with similar structural motifs have been synthesized and characterized through single crystal diffraction, revealing insights into their isostructural nature and planarity except for certain groups oriented perpendicular to the molecule's main plane (Kariuki et al., 2021).

Photophysical Properties and Applications

Studies on related compounds have explored their photophysical properties, including fluorescence and solvatochromism, for potential applications in organic electronics. Novel fluorescent derivatives have been synthesized, showing promising photophysical properties suitable for applications such as organic light-emitting devices (Padalkar et al., 2015).

Antimicrobial Activities

Research into triazole derivatives has demonstrated significant antimicrobial activities, with some compounds exhibiting good to moderate activity against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Security Ink and Material Science Applications

Compounds with related structures have been investigated for their stimuli-responsive properties, such as morphology-dependent fluorochromism, indicating potential applications in security inks and material sciences (Lu & Xia, 2016).

Antitumor and Antiviral Potential

Some studies have focused on the potential antitumor and antiviral activities of related compounds, indicating the importance of structural modifications to enhance biological activity and bioavailability. For instance, modifications have been made to improve water solubility and bioactivity against specific targets, showing promise for clinical applications (Harrison et al., 2001).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5S/c1-10-3-5-13(11(2)7-10)16-9-27-19(23-16)17-18(22)26(25-24-17)12-4-6-15(21)14(20)8-12/h3-9H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJMOIDXGNIWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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